5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a trifluoroethyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with a suitable carboxylic acid derivative, such as an ester or an acid chloride. The reaction is carried out under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride. The resulting intermediate is then cyclized to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted oxadiazoles.
Scientific Research Applications
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Agricultural Chemistry: The compound is explored for its use in agrochemicals as a potential pesticide or herbicide.
Material Science: It is investigated for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological activity being targeted .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A compound with similar trifluoroethyl group but different functional groups.
Bis(2,2,2-trifluoroethyl) phosphonate: Another compound containing the trifluoroethyl group, used in different applications.
Uniqueness
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-amine is unique due to its oxadiazole ring structure combined with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various fields of research .
Properties
IUPAC Name |
5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3O/c5-4(6,7)1-2-9-10-3(8)11-2/h1H2,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTDEAFEHVWPNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(O1)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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